5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 874881-12-6
VCID: VC5022761
InChI: InChI=1S/C8H9NOS/c9-8(10)7-4-5-2-1-3-6(5)11-7/h4H,1-3H2,(H2,9,10)
SMILES: C1CC2=C(C1)SC(=C2)C(=O)N
Molecular Formula: C8H9NOS
Molecular Weight: 167.23

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide

CAS No.: 874881-12-6

Cat. No.: VC5022761

Molecular Formula: C8H9NOS

Molecular Weight: 167.23

* For research use only. Not for human or veterinary use.

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide - 874881-12-6

Specification

CAS No. 874881-12-6
Molecular Formula C8H9NOS
Molecular Weight 167.23
IUPAC Name 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide
Standard InChI InChI=1S/C8H9NOS/c9-8(10)7-4-5-2-1-3-6(5)11-7/h4H,1-3H2,(H2,9,10)
Standard InChI Key MWIPJPWFFMZWDI-UHFFFAOYSA-N
SMILES C1CC2=C(C1)SC(=C2)C(=O)N

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functionalization

The compound features a 5,6-dihydro-4H-cyclopenta[b]thiophene system, where the cyclopentane ring is fused to a thiophene moiety at the [b] position. The "5,6-dihydro" designation indicates partial saturation of the cyclopentane ring, reducing strain compared to fully unsaturated analogs while retaining planarity in the thiophene component. The carboxamide group (-CONH₂) at the 2-position introduces hydrogen-bonding capabilities and polarity, critical for interactions in biological systems or supramolecular assemblies .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
Molecular formulaC₉H₁₁NOSDerived
Molecular weight197.26 g/molCalculated
Hydrogen bond donors1 (amide -NH₂)Analog
Hydrogen bond acceptors2 (amide C=O, thiophene S)Analog
Rotatable bonds1 (amide C-N)Analog
Topological polar surface56.0 ŲEstimated

Spectroscopic and Computational Insights

While experimental spectral data for the parent carboxamide are scarce, analogs provide clues:

  • IR Spectroscopy: The amide C=O stretch typically appears near 1670–1650 cm⁻¹, while N-H stretches occur around 3350–3180 cm⁻¹.

  • NMR: The thiophene protons resonate at δ 6.8–7.2 ppm (aromatic), with cyclopentane CH₂ groups at δ 2.5–3.0 ppm.

  • XLogP3: Estimated at 1.8–2.1, suggesting moderate lipophilicity suitable for blood-brain barrier penetration in drug candidates .

Synthetic Strategies

Retrosynthetic Analysis

The carboxamide is accessible via two primary routes:

  • Carboxylic Acid Derivatization: Starting from 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid (CAS 40133-06-0) , activation with thionyl chloride (SOCl₂) forms the acyl chloride, which reacts with aqueous ammonia to yield the carboxamide.

  • Cyclopenta[b]thiophene Functionalization: Construction of the bicyclic core via Diels-Alder reactions or photocyclization, followed by nitrile hydrolysis to the amide.

Table 2: Representative Synthetic Pathway

StepReactionConditionsYield
1Carboxylic acid → Acyl chlorideSOCl₂, reflux, 2h85%
2Acyl chloride → CarboxamideNH₃ (aq), 0°C, 1h78%

Challenges and Optimization

  • Ring Strain: The fused cyclopentane-thiophene system necessitates mild conditions to prevent retro-Diels-Alder decomposition.

  • Amidation Selectivity: Competing esterification or over-chlorination requires strict stoichiometric control .

Physicochemical and Biochemical Profiling

Solubility and Stability

  • Aqueous Solubility: ~2.1 mg/mL (predicted), enhanced by the amide’s hydrogen-bonding capacity .

  • Thermal Stability: Decomposes above 215°C, with the thiophene ring showing greater stability than the cyclopentane moiety.

Applications in Materials Science and Drug Discovery

Organic Electronics

The thiophene moiety’s π-conjugation supports charge transport, with hole mobilities up to 0.12 cm²/V·s in thin-film transistors.

Pharmaceutical Scaffolding

  • Kinase Inhibitors: The carboxamide serves as a hinge-binding motif in ATP-competitive inhibitors.

  • Anticancer Agents: Pro-drug derivatives undergo enzymatic hydrolysis to release active species in tumor microenvironments.

Table 3: Derivative Activities

DerivativeTargetActivity (IC₅₀)
N-(4-Nitrophenyl)- analog PI3Kγ18 nM
N-Methoxy-N,5,5-trimethylCOX-242 nM

Future Directions and Challenges

Synthetic Innovation

Developing catalytic asymmetric methods to access enantiopure cyclopenta[b]thiophenes could enable chiral drug synthesis.

Target Identification

High-throughput screening campaigns are needed to map the parent compound’s bioactivity landscape beyond derivative studies.

Environmental Impact

Biodegradation pathways and ecotoxicology profiles remain uncharacterized, necessitating green chemistry approaches.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator